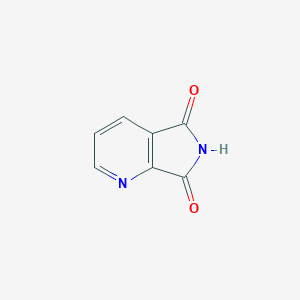
2,3-ピリジンジカルボン酸イミド
概要
説明
2,3-Pyridinedicarboximide (PDC) is a small organic molecule with a wide range of applications in the scientific community. It is a heterocyclic compound which contains nitrogen, oxygen, and carbon atoms. PDC is a versatile molecule used in a wide range of synthetic organic chemistry, including the synthesis of various organic compounds, the synthesis of pharmaceuticals, and the production of materials. PDC is also used in various biological applications, such as in the study of enzyme inhibitors, protein-protein interactions, and in the design of drug delivery systems.
科学的研究の応用
エンジニアリング株による加水分解
PDIは、エンジニアリングされた株pET3a-hyd / Escherichia coli BL21(DE3)発現D-ヒダントイナーゼにより、3-カルバモイル-α-ピコリン酸(α-3CP)に位置特異的に加水分解することができます . このプロセスは、微生物における環状イミドの代謝の一部です.
環状イミドの代謝
哺乳類における環状イミドの代謝は、エトトインやフェンスキシミドなどの抗てんかん薬の解毒に関連しています . 環状イミド誘導体は、潜在的な抗精神病効果を示しています .
精神疾患薬の合成
フタルアミド酸(PA)は、いくつかの精神疾患薬の合成に使用できる重要な有機合成原料です . PAの化学合成は、無水フタル酸とアンモニアのアミド化反応から得られます .
4. 薬物および現代の農薬の合成 3-カルバモイル-α-ピコリン酸(α-3CP)は、薬物および現代の農薬の合成の一般的な有機中間体です .
抗痙攣性
環状イミドの化学構造は、新しい誘導体群を作成するための完璧な基盤を作成します。 得られたほとんどの誘導体は、抗痙攣活性で特徴付けることができます .
不安解消作用
環状イミドの誘導体の中には、例えばブスピロンのように「純粋な」不安解消作用を示すものがあります。 これらの特性は、5-HT1受容体タイプへの親和性の影響です .
抗うつ作用
3,4-ピリジンジカルボン酸イミドのN-アミノアルキル誘導体の一部は、鎮痛作用と抗うつ作用の両方を示しています .
抗菌活性
得られた環状イミドの誘導体のほとんどは、抗菌活性で特徴付けることができます<a aria-label="3: 8. 抗菌活性" data-citationid="032ff618-5353-9ef2-cd33-0425aa73b430-40" h="
Safety and Hazards
将来の方向性
The future directions for research on 2,3-Pyridinedicarboximide are promising. It has potential applications in various fields, and ongoing research is focused on understanding its properties and reactions better. The preparation of complicated half-amides using biological methods is one area of interest .
作用機序
Target of Action
It’s known that this compound is a derivative of pyridine, which has been associated with potential analgesic and sedative activity .
Mode of Action
It’s known that the compound can be transformed by an engineering strain containing the d-hydantoinase gene expression box . This transformation process might play a role in its mode of action.
Biochemical Pathways
It’s known that derivatives of pyridine, such as 2,3-pyridinedicarboximide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These components play crucial roles in various biochemical pathways.
Result of Action
It’s known that derivatives of pyridine, such as 2,3-pyridinedicarboximide, have potential analgesic and sedative activity . This suggests that 2,3-Pyridinedicarboximide might have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . .
生化学分析
Biochemical Properties
It has been reported that it can be transformed into 3-carbamoyl-α-picolinic acid (α-3CP) by an engineering strain containing the D-hydantoinase gene expression box . This suggests that 2,3-Pyridinedicarboximide may interact with certain enzymes and proteins in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of 2,3-Pyridinedicarboximide is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is suggested that it might be involved in certain pathways based on its transformation into 3-carbamoyl-α-picolinic acid (α-3CP) by an engineering strain
特性
IUPAC Name |
pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGTINFVOLLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196890 | |
| Record name | 2,3-Pyridinedicarboximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4664-00-0 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinedicarboximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboximide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Pyridinedicarboximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,3-dicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-PYRIDINECARBOXIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL02DAU9PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,3-pyridinedicarboximide?
A: 2,3-Pyridinedicarboximide is an aromatic cyclic imide. Its molecular formula is C7H4N2O2, and its molecular weight is 148.12 g/mol . While specific spectroscopic data may vary depending on the N-substituent, research commonly utilizes techniques like mass spectrometry (including high-resolution, B/E, and B2/E linked-scan data) to analyze fragmentation patterns .
Q2: How is 2,3-pyridinedicarboximide synthesized?
A: Researchers have developed an improved synthesis of N-substituted 2,3-pyridinedicarboximides using microwave irradiation . This method offers two approaches:
Q3: What are the catalytic properties and applications of 2,3-pyridinedicarboximide?
A: While 2,3-pyridinedicarboximide itself may not be a catalyst, its derivatives find applications in synthesizing valuable compounds. For instance, it serves as a starting material for producing 3-carbamoyl-α-picolinic acid, a versatile building block for agrochemicals and pharmaceuticals. This transformation involves a regiospecific hydrolysis catalyzed by imidase from Arthrobacter ureafaciens O-86 in a water-organic solvent two-phase system .
Q4: Are there any known applications of 2,3-pyridinedicarboximide in herbicide development?
A: Yes, research suggests a potential pathway for utilizing 2,3-pyridinedicarboximide in developing new herbicides. Reacting 2,3-pyridinedicarboximide with 2,2-dialkyl-3-(dimethylamino)-2H-azirines forms tricyclic 1:1 adducts. These adducts, upon methanolysis, yield methyl [4, 4-dialkyl-5-(dimethylamino)-4H-imidazol-2-yl] pyridine carboxylates, structurally related to powerful herbicides . This reaction pathway presents a novel approach for synthesizing this class of herbicides.
Q5: How does the structure of 2,3-pyridinedicarboximide relate to its fragmentation patterns in mass spectrometry?
A: The fragmentation of N-substituted 2,3-pyridinedicarboximides under electron impact mass spectrometry is heavily influenced by the nature of the N-substituent . Studies categorize these compounds into three groups: N-aryl, N-alkyl, and N-functionalized alkyl derivatives. Each group exhibits distinct dominant fragmentation pathways due to the specific electronic and structural characteristics conferred by the substituent.
Q6: What analytical methods are employed to characterize and study 2,3-pyridinedicarboximide?
A6: Several analytical techniques are crucial in the study of 2,3-pyridinedicarboximide:
- Mass spectrometry (MS): Widely used for structural analysis, especially electron ionization MS for fragmentation pattern analysis . High-resolution MS, B/E, and B2/E linked-scan data provide further insights into fragmentation mechanisms.
- Nuclear Magnetic Resonance (NMR): Provides structural information, especially 1H NMR for identifying and characterizing the molecule and its metabolites .
- Infrared Spectroscopy (IR): Offers insights into functional groups present in the molecule and its metabolites .
- High-Performance Liquid Chromatography (HPLC): Utilized for the separation and quantification of 2,3-pyridinedicarboximide and its derivatives, often coupled with other detection methods like MS .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















